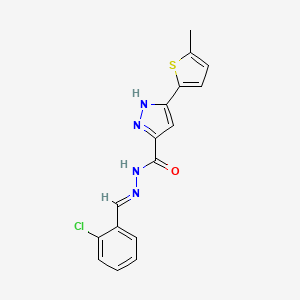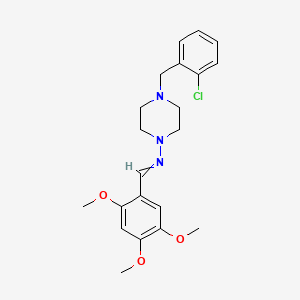![molecular formula C15H16N4O B11666905 N'-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11666905.png)
N'-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are derived from hydrazine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 4-(propan-2-yl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice can be optimized to ensure the highest purity and yield of the final product.
化学反応の分析
Types of Reactions
N’-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone bond back to the corresponding hydrazine and aldehyde.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: The major products are oxides of the original compound.
Reduction: The major products are pyrazine-2-carbohydrazide and 4-(propan-2-yl)benzaldehyde.
Substitution: The major products are substituted derivatives of the original compound, such as nitro or halogenated compounds.
科学的研究の応用
N’-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N’-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- N’-[(Z)-[4-(Methyl)phenyl]methylidene]pyrazine-2-carbohydrazide
- N’-[(Z)-[4-(Ethyl)phenyl]methylidene]pyrazine-2-carbohydrazide
- N’-[(Z)-[4-(Butyl)phenyl]methylidene]pyrazine-2-carbohydrazide
Uniqueness
N’-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C15H16N4O |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-11(2)13-5-3-12(4-6-13)9-18-19-15(20)14-10-16-7-8-17-14/h3-11H,1-2H3,(H,19,20)/b18-9- |
InChIキー |
NXTBPUYKCPMAFP-NVMNQCDNSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2 |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2E)-2-{2-[(4-chlorophenyl)sulfanyl]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666825.png)
![3-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11666830.png)

![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11666856.png)
![Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11666872.png)
![(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666876.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11666882.png)
![(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11666884.png)
![N'-[(E)-(3-fluorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11666885.png)

![ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11666902.png)
![2-(benzyloxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11666910.png)
![{3-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11666918.png)
